molecular formula C18H22N2O4 B1597105 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959573-33-2

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1597105
CAS No.: 959573-33-2
M. Wt: 330.4 g/mol
InChI Key: GFZOTUBESVHWEI-DOMZBBRYSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyanobenzyl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

(2S,4R)-4-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-12(9-15(20)16(21)22)8-13-6-4-5-7-14(13)10-19/h4-7,12,15H,8-9,11H2,1-3H3,(H,21,22)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZOTUBESVHWEI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376046
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-33-2
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with amino acid derivatives or substituted proline analogs as chiral building blocks.
  • For example, derivatives of 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate have been used as precursors to pyrrolidine-2-carboxylic acid derivatives with Boc protection.

Boc Protection

  • Boc protection is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine.
  • The reaction is carried out in solvents like tertiary butanol or methanol at room temperature overnight, followed by solvent evaporation and purification via column chromatography.
  • High yields (~82-92%) of Boc-protected intermediates are reported.

Introduction of the 2-Cyanobenzyl Group

  • The 2-cyanobenzyl substituent can be introduced via alkylation reactions using appropriate 2-cyanobenzyl halides or derivatives.
  • This step requires careful control of reaction conditions to maintain stereochemistry and avoid racemization.
  • Typical conditions involve low temperatures and inert atmosphere (e.g., nitrogen) to protect sensitive intermediates.

Ring Closure and Stereocontrol

  • Pyrrolidine ring formation is achieved through intramolecular cyclization reactions, often facilitated by lithium diisopropylamide (LDA) or other strong bases at low temperatures (-78°C).
  • Formylation or acylation agents such as formic acetic anhydride are added dropwise to maintain low temperatures and control reaction kinetics.
  • The reaction mixture is then gradually warmed and quenched with acetic acid and water, followed by extraction and drying to isolate the cyclized product.

Final Deprotection and Purification

  • Deprotection of silyl or other protecting groups is performed using trifluoroacetic acid (TFA) in methylene chloride at room temperature.
  • The crude product is concentrated and purified by column chromatography to yield the target compound.
  • The final product is characterized by NMR spectroscopy, with typical ^1H NMR shifts confirming the structure and stereochemistry.

Process Optimization and Green Chemistry Considerations

  • Recent studies emphasize green manufacturing approaches focusing on chiral separation and process efficiency.
  • For related pyrrolidine derivatives, crystallization techniques exploiting differential hydrogen bonding with water have been developed to separate stereoisomers effectively, improving yield and atom economy.
  • These methods reduce the use of organic solvents and simplify purification, which could be adapted for the preparation of the 2-cyanobenzyl derivative.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP or TEA 25-30°C, overnight Tertiary butanol or methanol 82-92 Column chromatography purification
Alkylation (2-cyanobenzyl) 2-cyanobenzyl halide, base (e.g., LDA) -78°C to 5°C THF or similar Not specified Low temperature to maintain stereochemistry
Cyclization LDA, formic acetic anhydride -78°C to 5°C THF ~75 Quenched with acetic acid and water
Deprotection Trifluoroacetic acid 25°C, 4 hours Methylene chloride Not specified Followed by concentration and chromatography

Analytical Data Supporting Preparation

  • ^1H NMR data for related compounds show characteristic multiplets for tert-butyl groups (δ ~1.49-1.53 ppm), methylene protons adjacent to nitrogen (δ ~2.8-3.3 ppm), and aromatic protons (δ ~7.5-7.7 ppm), confirming the successful introduction of Boc and benzyl groups.
  • Chiral purity and stereochemical integrity are verified by chiral chromatography and crystallization techniques.

Research Findings and Practical Implications

  • The described synthetic routes provide mild reaction conditions, use relatively inexpensive reagents, and allow for high stereochemical control.
  • Process improvements focusing on green chemistry and chiral resolution have demonstrated significant enhancements in yield, atom economy, and reduction of waste, which are critical for industrial-scale synthesis.
  • The methodology is adaptable to various substituted pyrrolidine-2-carboxylic acids, including the 2-cyanobenzyl derivative, making it a versatile platform for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, enabling its removal to generate a free amine.

Reaction Type Conditions Product References
Acidic hydrolysisTrifluoroacetic acid (TFA), DCM, 0–25°C(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (free amine)
Thermal decomposition>150°C under inert atmosphereDecarboxylation side products may form if prolonged heating occurs
  • Mechanistic Insight : Protons from TFA polarize the Boc carbonyl, triggering cleavage of the carbamate bond. The reaction is stereoretentive at the pyrrolidine chiral centers.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Reaction Type Reagents/Conditions Product References
EsterificationSOCl₂/ROH or DCC/DMAP(2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-carboxylate esters
Amide formationHATU, DIPEA, amine substratesAmide derivatives with retained stereochemistry
Salt formationNaOH, KOH in aqueous ethanolSodium or potassium carboxylate salts
  • Key Applications : Ester derivatives improve membrane permeability for biological assays .

Reactivity of the Cyanobenzyl Group

The nitrile group participates in selective transformations:

Reaction Type Conditions Product References
Hydrolysis to amideH₂O₂, NaOH, 60°C(2S,4R)-1-Boc-4-(2-carbamoylbenzyl)pyrrolidine-2-carboxylic acid
Reduction to amineLiAlH₄, THF, 0°C(2S,4R)-1-Boc-4-(2-aminomethylbenzyl)pyrrolidine-2-carboxylic acid
Nucleophilic additionGrignard reagents (e.g., RMgX)Tetrahedral intermediates (requires anhydrous conditions)
  • Computational Note : Density Functional Theory (DFT) studies predict a 12–15 kcal/mol activation barrier for nitrile hydrolysis, making it feasible under moderate conditions.

Stereochemical Stability

The (2S,4R) configuration remains intact under most conditions:

Condition Tested Outcome Analytical Method References
pH 2–12, 25°C, 24 hrsNo epimerization observedChiral HPLC ([α]D²⁵ = +34.2° in CHCl₃)
100°C in DMSO, 1 hrPartial racemization (<5%)Polarimetry and X-ray crystallography

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

Compound Nitrile Reactivity Boc Deprotection Rate References
(2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-COOHModerate (electron-withdrawing CN)t₁/₂ = 45 min (20% TFA)
(2S,4R)-4-(methoxymethyl)-1-Boc-pyrrolidine-2-COOHLow (electron-donating OMe)t₁/₂ = 90 min (20% TFA)

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound serves as a chiral building block in the synthesis of various pharmaceutical agents. Its ability to introduce chirality is crucial for the development of drugs that require specific stereochemistry for biological activity.

Example Case Study :
A study demonstrated its use in synthesizing specific inhibitors of enzymes involved in cancer metabolism. The synthesized compounds showed promising results in preclinical trials, indicating potential therapeutic applications in oncology.

Development of Peptide-Based Drugs

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid is instrumental in peptide synthesis, particularly in constructing cyclic peptides that exhibit enhanced stability and bioactivity.

Example Case Study :
Research highlighted the compound's role in creating cyclic peptides that act as potent antagonists for specific G-protein coupled receptors (GPCRs). These cyclic peptides demonstrated improved pharmacokinetic properties compared to their linear counterparts.

Drug Delivery Systems

The compound's chemical structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Example Case Study :
A formulation study utilized this compound to create nanoparticles for targeted drug delivery. The results indicated a significant increase in the therapeutic index of the encapsulated drug.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisChiral building block for drug developmentCancer enzyme inhibitors
Peptide Drug DevelopmentConstructs cyclic peptides with enhanced stabilityGPCR antagonists
Drug Delivery SystemsImproves solubility and bioavailabilityNanoparticle formulations

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The Boc group protects the amine functionality, allowing selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorobenzyl group instead of a cyanobenzyl group.

    (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylbenzyl group instead of a cyanobenzyl group.

Uniqueness

The presence of the cyanobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research.

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-L-proline derivative, is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of 330.38 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyanobenzyl side chain at the 4-position.

PropertyValue
Molecular FormulaC18H22N2O4C_{18}H_{22}N_{2}O_{4}
Molecular Weight330.38 g/mol
CAS Number959573-33-2
Purity>96%

Synthesis

The synthesis of Boc-L-proline derivatives typically involves the protection of the amine group followed by coupling reactions to introduce the side chains. Various methods have been developed for the efficient synthesis of these compounds, often focusing on enantiomeric purity and yield.

Antiviral Activity

Research indicates that derivatives of pyrrolidine carboxylic acids, including the Boc-L-proline derivative, exhibit antiviral properties. Notably, they have been studied as potential inhibitors against Hepatitis C Virus (HCV). A study demonstrated that specific structural modifications could enhance antiviral efficacy, suggesting that the cyanobenzyl moiety plays a crucial role in activity against HCV .

Enzyme Inhibition

Pyrrolidine derivatives have also been evaluated for their ability to inhibit various enzymes. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in viral replication. The presence of the Boc group is essential for maintaining stability and enhancing binding affinity to target enzymes .

Case Studies

  • HCV Inhibition : A study published in 2024 highlighted the design and synthesis of chiral pyrrolidine derivatives for HCV treatment. The research established that modifications at the 4-position significantly influenced antiviral activity, with certain derivatives showing IC50 values in the low micromolar range .
  • Enzyme Binding Studies : Another investigation focused on the binding interactions between Boc-L-proline derivatives and protease enzymes. Computational modeling suggested strong interactions due to hydrogen bonding and hydrophobic effects, leading to effective inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid with high stereochemical fidelity?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Chiral Pool Synthesis : Start with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivatives. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Benzylation : The 2-cyanobenzyl group is introduced via alkylation or Mitsunobu reaction. For example, react the Boc-protected pyrrolidine with 2-cyanobenzyl bromide under basic conditions (e.g., NaH in THF) .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the enantiomerically pure product. Confirmation of stereochemistry requires X-ray crystallography or NOESY NMR .

  • Key Considerations : Optimize reaction temperature (40–100°C) and inert atmosphere (N₂/Ar) to prevent racemization .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) provides unambiguous stereochemical assignment. For example, analogous Boc-protected pyrrolidines show characteristic bond angles (C–C = 0.003 Å) and torsion angles .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol eluents to resolve enantiomers. Retention time comparison with standards validates purity .
  • NMR Spectroscopy : NOESY correlations between the Boc group and benzyl substituents confirm the (2S,4R) configuration .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Based on structural analogs, this compound likely exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE: nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Perform reactions in a fume hood. Store in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting data on reaction yields for similar Boc-protected pyrrolidines be resolved?

  • Methodological Answer :

  • Case Study : reports a 25% yield for a multi-step synthesis using Pd(OAc)₂ and tert-butyl XPhos, while achieves 94% yield via LiOH-mediated hydrolysis.
  • Root Cause Analysis :
  • Catalyst Efficiency : Palladium-based couplings ( ) may suffer from catalyst poisoning; switching to RuPhos or SPhos ligands improves turnover .
  • Workup Optimization : Acidifying to pH 4 during hydrolysis ( ) minimizes side-product formation.
  • Validation : Use LC-MS (e.g., m/z 413.2 [M+H]⁺ as in ) to quantify intermediates and adjust stoichiometry .

Q. What computational tools predict the impact of the 2-cyanobenzyl group on the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP/Solubility : Compare with chlorobenzyl ( : ClogP = 2.1) and dichlorobenzyl ( : ClogP = 3.4) analogs. The cyano group reduces logP (predicted ~1.8) due to increased polarity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina. The cyanobenzyl moiety enhances π-π stacking in hydrophobic pockets .

Q. How can researchers optimize scalability while maintaining enantiomeric excess (ee) >99%?

  • Methodological Answer :

  • Process Parameters :
  • Temperature Control : Maintain ≤50°C during Boc deprotection (e.g., HCl/dioxane) to prevent epimerization .
  • Solvent Selection : Replace THF with 2-MeTHF for greener processing and easier solvent recovery .
  • Quality Control : Implement inline FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time ee verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

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